Tri(methyl) Phosphite-d9
Overview
Description
Tri(methyl) Phosphite-d9 is a deuterated organophosphorus compound with the molecular formula C3D9O3P. It is a colorless liquid with a distinctive, pungent odor. This compound is often used in scientific research due to its unique properties, including its role as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri(methyl) Phosphite-d9 can be synthesized through the methanolysis of phosphorus trichloride in the presence of a proton-accepting base. this method can lead to numerous side reactions. A more efficient method involves the use of sodium methoxide:
PCl3+3NaOCH3→P(OCH3)3+3NaCl
Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction but on a larger scale, ensuring the purity and yield of the compound through controlled reaction conditions and purification processes.
Types of Reactions:
- this compound is susceptible to oxidation, forming trimethyl phosphate:
Oxidation: P(OCH3)3+0.5O2→OP(OCH3)3
It reacts with methyl iodide to produce dimethyl methylphosphonate:Arbuzov Reaction: P(OCH3)3+CH3I→CH3P(O)(OCH3)2
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen.
Arbuzov Reaction: Catalytic amounts of methyl iodide are used.
Major Products:
Oxidation: Trimethyl phosphate.
Arbuzov Reaction: Dimethyl methylphosphonate.
Scientific Research Applications
Tri(methyl) Phosphite-d9 is widely used in various fields of scientific research:
Chemistry: As a ligand in the synthesis of metal complexes and as a reagent in organic synthesis.
Biology: Utilized in proteomics research for labeling and tracking biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceuticals.
Industry: Used as a polymerization catalyst, coating additive, and intermediate in the synthesis of flame retardants.
Mechanism of Action
The mechanism of action of Tri(methyl) Phosphite-d9 involves its ability to donate electrons to form stable complexes with metals. This electron donation is facilitated by the phosphorus atom, which has a high affinity for binding with metals. The compound undergoes sequential P‒O bond scission, forming alkoxy species that can further react to form alcohols or aldehydes.
Comparison with Similar Compounds
Trimethyl Phosphite: Non-deuterated version with similar chemical properties but different isotopic composition.
Triethyl Phosphite: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl Methylphosphonate: A product of the Arbuzov reaction involving Tri(methyl) Phosphite-d9.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for more precise tracking and analysis in various scientific studies.
Biological Activity
Tri(methyl) Phosphite-d9 (TMPD-d9), a deuterated analog of trimethyl phosphite, is a compound that serves as a valuable tool in biological research due to its isotopic labeling. This article explores its biological activity, applications in metabolic studies, and relevant research findings.
Basic Information:
- Chemical Name: this compound
- CAS Number: 32176-12-8
- Molecular Formula: C3D9O4P
- Molar Mass: 149.13 g/mol
- Appearance: Colorless to light yellow oil
- Solubility: Slightly soluble in acetonitrile, chloroform, and methanol
Table 1: Physical and Chemical Properties of TMPD-d9
Property | Value |
---|---|
Molecular Formula | C3D9O4P |
Molar Mass | 149.13 g/mol |
Appearance | Colorless to light yellow oil |
Solubility | Slightly soluble in solvents |
TMPD-d9 does not have a specific biological mechanism of action; instead, it functions primarily as a tracer molecule. The presence of deuterium allows researchers to track the molecule's behavior in biological systems through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopic labeling facilitates the investigation of metabolic pathways and interactions with other biomolecules .
Applications in Research
TMPD-d9 is utilized in various research contexts, particularly in the study of:
- Metabolic Pathways : By tracing the movement of TMPD-d9 within organisms, researchers can gain insights into metabolic processes and the degradation of compounds like nerve agents. This information is crucial for developing antidotes and understanding toxicological mechanisms.
- Toxicology Studies : TMPD-d9 can be employed to study the degradation pathways of phosphonates and phosphonothioates, which are relevant in environmental toxicology and pharmacology .
- Analytical Chemistry : It serves as a calibration reference in NMR experiments involving deuterated organic compounds, aiding in the accurate analysis of complex mixtures .
Case Study 1: Metabolic Tracking in Rats
A study utilized TMPD-d9 to investigate its degradation pathways and metabolites in rats. Researchers administered TMPD-d9 and monitored its metabolic fate using NMR spectroscopy. The results indicated that TMPD-d9 could effectively trace metabolic transformations, providing valuable data on how similar compounds are processed in living organisms.
Case Study 2: Toxicological Assessment
In another research effort, TMPD-d9 was used to assess the degradation of nerve agents within biological systems. The isotopic labeling allowed for differentiation between labeled and unlabeled molecules during metabolic studies, enhancing the understanding of detoxification processes and potential antidote development .
Research Findings
Recent studies have highlighted several key findings regarding TMPD-d9:
- Metabolic Fate : TMPD-d9 is metabolized similarly to its non-deuterated counterpart but can be distinctly tracked due to its isotopic signature.
- Environmental Impact : Research indicates that compounds similar to TMPD-d9 may exhibit persistence and bioaccumulation potential, raising concerns about their environmental impact .
- Health Implications : Investigations into choline derivatives have shown that deuterated forms like TMPD-d9 can influence health outcomes related to metabolic disorders .
Properties
IUPAC Name |
tris(trideuteriomethyl) phosphite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQBVOFDCPGCX-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480289 | |
Record name | Tri(methyl) Phosphite-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-07-9 | |
Record name | Tri(methyl) Phosphite-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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